molecular formula C53H71ClN10O14 B1574371 MC-Val-Cit-PAB-VX765

MC-Val-Cit-PAB-VX765

Cat. No. B1574371
M. Wt: 1107.657
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). MC-Val-Cit-PAB-VX765 molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.

Scientific Research Applications

Targeted Chemotherapy Delivery

MC-Val-Cit-PAB-VX765, a compound used in the synthesis of antibody-drug conjugates (ADCs), has shown promise in targeted chemotherapy delivery. For example, a study by Ye et al. (2021) developed Bovine Serum Albumin (BSA) nanoparticles conjugated with cetuximab–valine–citrulline (vc)–doxorubicin (DOX) to target epidermal growth factor receptor (EGFR) in colorectal tumors. This approach leveraged the compound for efficient drug delivery and release in EGFR-overexpressing tumor cells.

Overcoming Drug Resistance

In the context of non-Hodgkin lymphoma treatment, Yu et al. (2015) demonstrated the use of MC-Val-Cit-PAB in creating novel ADCs to overcome resistance to traditional therapies. The study utilized this compound in conjunction with a potent anthracycline analogue to develop ADCs effective against B-cell malignancies resistant to standard treatments.

Synthesis of Efficient Drug Linkers

MC-Val-Cit-PAB-VX765 plays a critical role in the synthesis of efficient drug linkers for ADCs. Mondal, Ford, & Pinney (2018) reported an improved methodology for synthesizing the cathepsin B cleavable Mc-Val-Cit-PABOH linker, widely used in ADC research. This advancement ensures better yield and stability of the linkers, enhancing the therapeutic efficacy of ADCs.

Enhancing Cell-Killing Activity of ADCs

The effectiveness of ADCs in cancer treatment is significantly influenced by the components of the drug-linker conjugate. Zhang et al. (2018) studied the impact of linker and payload potency on ADCs' cell-killing activity, indicating the importance of compounds like MC-Val-Cit-PAB-VX765 in achieving desired therapeutic outcomes.

Lysosomal Release of Drugs

In another application, Dubowchik et al. (2002) highlighted the role of MC-Val-Cit-PAB-VX765 in facilitating the lysosomal release of drugs from internalizing immunoconjugates. Their study involved linking the anticancer drug doxorubicin to an internalizing monoclonal antibody, demonstrating the compound's efficacy in controlled drug release.

Biomedical Nanotechnology

In the field of biomedical nanotechnology, Xu et al. (2012) discussed the construction of a nanocarrier coated with chitosan and PAH-Cit for delivering siRNA. The use of MC-Val-Cit-PAB-VX765 in this context illustrates its versatility in different biomedical applications.

Process Design in Drug Manufacturing

The compound also finds application in the upstream process design for the production of ADCs targeting colorectal cancer. Wang & del Val (2022) used MC-Val-Cit-PAB in the design of patritumab vedotin, an ADC for treating HER3-positive colorectal cancer, showcasing its role in optimizing drug manufacturing processes.

Molecular Communication in Nanonetworks

Finally, in the field of molecular communication, studies like Chude-Okonkwo et al. (2017) explore the use of molecular communication for targeted drug delivery. While not directly mentioning MC-Val-Cit-PAB-VX765, this research area highlights the broader context in which such compounds could be utilized for advanced drug delivery systems.

properties

Product Name

MC-Val-Cit-PAB-VX765

Molecular Formula

C53H71ClN10O14

Molecular Weight

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Appearance

Solid powder

synonyms

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC-Val-Cit-PAB-VX765
Reactant of Route 2
Reactant of Route 2
MC-Val-Cit-PAB-VX765
Reactant of Route 3
Reactant of Route 3
MC-Val-Cit-PAB-VX765
Reactant of Route 4
Reactant of Route 4
MC-Val-Cit-PAB-VX765
Reactant of Route 5
MC-Val-Cit-PAB-VX765
Reactant of Route 6
Reactant of Route 6
MC-Val-Cit-PAB-VX765

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.